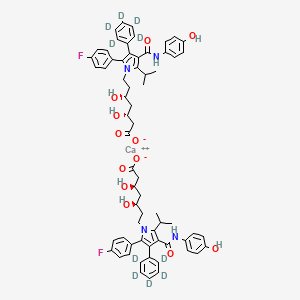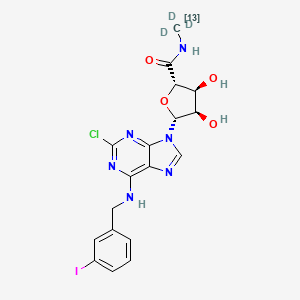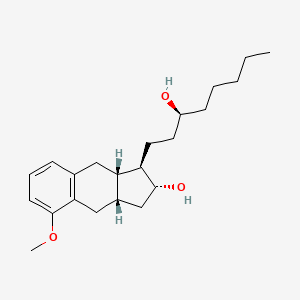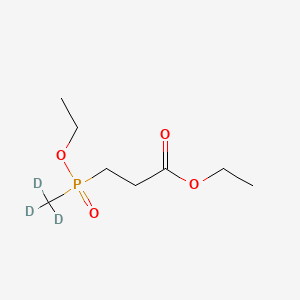
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester is a stable isotope-labeled compound with the molecular formula C8H14D3O4P and a molecular weight of 211.21 . This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphosphinicopropionic Acid-d3 Diethyl Ester involves the reaction of 3-Methylphosphinicopropionic Acid with deuterated ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphinic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphinic acids, phosphine derivatives, and substituted esters and amides .
Wissenschaftliche Forschungsanwendungen
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methylphosphinicopropionic Acid-d3 Diethyl Ester involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, leading to the formation of intermediate compounds that participate in metabolic processes. The deuterium labeling allows for precise tracking of the compound in biological systems, providing valuable insights into its behavior and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylphosphinicopropionic Acid: The non-deuterated version of the compound.
3-Methylphosphinicopropionic Acid Sodium Salt: A sodium salt derivative with similar properties.
Uniqueness
3-Methylphosphinicopropionic Acid-d3 Diethyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies in various scientific fields. This labeling makes it particularly valuable in research applications where precise tracking and quantification are required .
Eigenschaften
Molekularformel |
C8H17O4P |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
ethyl 3-[ethoxy(trideuteriomethyl)phosphoryl]propanoate |
InChI |
InChI=1S/C8H17O4P/c1-4-11-8(9)6-7-13(3,10)12-5-2/h4-7H2,1-3H3/i3D3 |
InChI-Schlüssel |
SNVZNRKDAUIJIQ-HPRDVNIFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])P(=O)(CCC(=O)OCC)OCC |
Kanonische SMILES |
CCOC(=O)CCP(=O)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



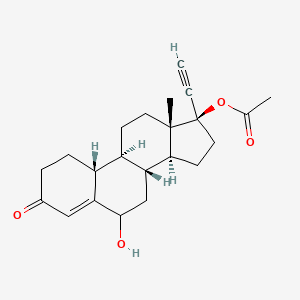
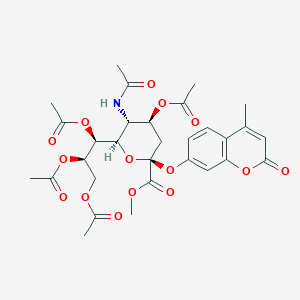
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)
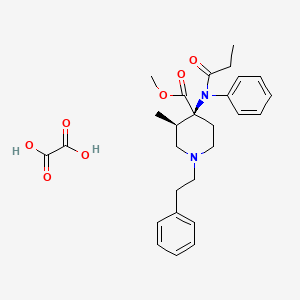
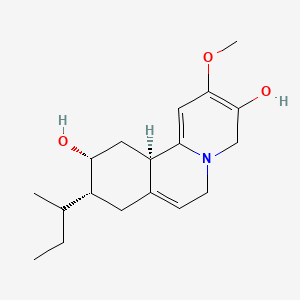
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
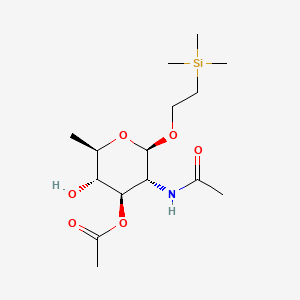
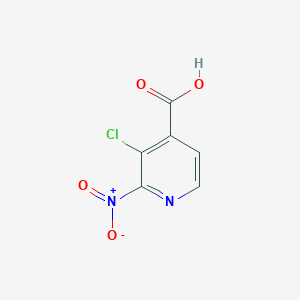
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
